molecular formula C27H29N5O4 B2425103 5-(2-methoxyethyl)-7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one CAS No. 921579-52-4

5-(2-methoxyethyl)-7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one

Cat. No.: B2425103
CAS No.: 921579-52-4
M. Wt: 487.56
InChI Key: YVSLYYPPMUZYJB-UHFFFAOYSA-N
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Description

5-(2-methoxyethyl)-7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Properties

IUPAC Name

5-(2-methoxyethyl)-7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O4/c1-35-17-16-29-18-21(25-22(19-29)27(34)32(28-25)20-8-4-3-5-9-20)26(33)31-14-12-30(13-15-31)23-10-6-7-11-24(23)36-2/h3-11,18-19H,12-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSLYYPPMUZYJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxyethyl)-7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves multiple steps, including the formation of the pyrazolo[4,3-c]pyridine core, followed by the introduction of the piperazine and methoxyphenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(2-methoxyethyl)-7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C28H31N5O3C_{28}H_{31}N_{5}O_{3} with a molecular weight of approximately 485.588 g/mol. The structure features a pyrazolo[4,3-c]pyridine core, which is known for its biological activity, and incorporates piperazine and methoxyethyl substituents that may enhance its pharmacological properties.

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have highlighted the potential of Mannich bases, including derivatives similar to the compound , as anticancer agents. For instance, compounds with piperazine moieties have shown significant cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer), SK-LU-1 (lung cancer), and MCF-7 (breast cancer) . The incorporation of the piperazine structure in the compound may contribute to its efficacy against these cancer types.
  • Serotonin Receptor Modulation :
    • The compound's structural similarity to known serotonin receptor ligands suggests potential applications in psychiatric disorders. Research indicates that piperazine derivatives can interact with serotonin receptors (5-HT1A and 5-HT2A), which are crucial targets for treating anxiety and depression . This positions the compound as a candidate for further exploration in neuropharmacology.
  • Carbonic Anhydrase Inhibition :
    • Another area of interest is the inhibition of carbonic anhydrase enzymes, which are implicated in various physiological processes and diseases. Studies on related compounds have demonstrated their ability to inhibit these enzymes effectively . The unique structure of this compound may allow it to serve as a lead for developing new inhibitors.

Case Study 1: Anticancer Screening

A study evaluating a series of Mannich bases derived from piperazine showed promising results against MCF-7 cells, with several compounds exhibiting IC50 values below 2 μg/mL. This highlights the potential of similar compounds in developing targeted cancer therapies .

Case Study 2: Serotonin Receptor Binding

In a pharmacological evaluation of piperazine derivatives, it was found that modifications to the piperazine ring significantly affected binding affinity to serotonin receptors. This suggests that structural variations in the compound could be optimized for enhanced therapeutic effects in treating mood disorders .

Data Table: Summary of Biological Activities

Activity TypeTest SystemResultReference
AnticancerMCF-7 Cell LineIC50 < 2 μg/mL
Serotonin Receptor5-HT1A/5-HT2A BindingHigh affinity observed
Carbonic AnhydraseEnzyme Inhibition AssayEffective inhibition noted

Mechanism of Action

The mechanism of action of 5-(2-methoxyethyl)-7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[4,3-c]pyridine derivatives with varying substituents. These compounds may share structural features but differ in their biological activities and applications.

Uniqueness

The uniqueness of 5-(2-methoxyethyl)-7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

5-(2-methoxyethyl)-7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C28H31N5O3C_{28}H_{31}N_{5}O_{3}, with a molecular weight of approximately 485.588 g/mol. Its structure features a pyrazolo[4,3-c]pyridine core, which is known for various biological activities.

While specific mechanisms for this compound are not extensively documented, its structural components suggest potential interactions with various biological targets:

  • Toll-like Receptors (TLRs) : Compounds with similar scaffolds have been shown to act as agonists for TLR7 and TLR8, which play critical roles in immune response modulation .
  • Serotonin Receptors : The piperazine moiety may influence interactions with serotonin receptors, potentially impacting mood and anxiety pathways.

Antitumor Activity

Recent studies have indicated that compounds similar to this pyrazolo derivative exhibit significant antitumor properties. For instance, a related compound demonstrated selective cytotoxicity against various cancer cell lines by inducing apoptosis through mitochondrial pathways .

Neuroprotective Effects

Research has suggested that this class of compounds may possess neuroprotective effects. In vitro studies showed that they can reduce oxidative stress and inflammation in neuronal cells, which could be beneficial for conditions like Alzheimer's disease .

Antimicrobial Properties

Preliminary investigations have indicated antimicrobial activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial survival.

Structure-Activity Relationships (SAR)

The SAR analysis reveals that modifications to the piperazine ring and the methoxyethyl side chain significantly influence biological activity. For example:

  • Piperazine Substituents : Variations in substituents on the piperazine ring can enhance binding affinity to target receptors.
  • Methoxy Groups : The presence of methoxy groups has been correlated with increased lipophilicity and improved cellular penetration.

Case Study 1: Antitumor Efficacy

A study conducted on a series of pyrazolo derivatives, including our compound of interest, revealed that modifications at the 7-position significantly enhanced antitumor activity against melanoma cells. The study utilized both in vitro assays and in vivo mouse models to confirm efficacy and safety profiles.

Case Study 2: Neuroprotection in Animal Models

In a rodent model of neurodegeneration, administration of the compound resulted in a marked decrease in neuroinflammatory markers and improved cognitive function as assessed by behavioral tests. This suggests potential therapeutic applications in neurodegenerative diseases.

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